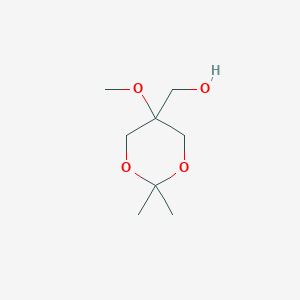

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Description

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a cyclic acetal derivative with the molecular formula C₈H₁₆O₄ (molar mass: 176.21 g/mol). Its structure features a six-membered 1,3-dioxane ring substituted with two methyl groups at the 2-position, a methoxy group at the 5-position, and a hydroxymethyl (-CH₂OH) group also at the 5-position . Key physicochemical data include:

Properties

IUPAC Name |

(5-methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-7(2)11-5-8(4-9,10-3)6-12-7/h9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQULEYCNVVOIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(CO)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol typically involves the reaction of methoxy-substituted benzaldehydes with 2,2-dimethyl-1,3-dioxane-4,6-dione (isopropylidenemalonate, Meldrum’s acid) under specific conditions . The reaction is carried out in methanol with sodium borohydride as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium hydroxide for nucleophilic substitution, and various oxidizing agents for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group and the dioxane ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs, their substituents, and properties:

Key Observations:

- The amino analog (CAS 53104-32-8) exhibits higher reactivity due to the -NH₂ group, making it suitable for pharmaceutical synthesis but also more hazardous . Solketal, a five-membered ring analog, is industrially significant in biodiesel valorization due to its stability and low toxicity .

Ring Size Effects :

- Six-membered dioxane derivatives (e.g., target compound) generally exhibit higher thermal stability than five-membered dioxolanes (e.g., solketal) due to reduced ring strain.

Biological Activity

(5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol has the following chemical structure:

- Molecular Formula : C8H16O4

- CAS Number : 4728-12-5

- Molecular Weight : 176.21 g/mol

This compound features a methoxy group and a dioxane ring, which are critical for its biological activity.

Research indicates that (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol interacts with specific molecular targets within cells. Its mechanism of action is believed to involve:

- Inhibition of Cell Growth : The compound has shown the ability to inhibit the proliferation of certain cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2) by inducing cell cycle arrest and apoptosis .

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways that lead to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Cytotoxicity Assessment

A significant study evaluated the cytotoxic effects of (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol on various cancer cell lines. Key findings include:

| Cell Line | IC50 Value (μM) | Effect on Cell Cycle | Induced Apoptosis |

|---|---|---|---|

| HCT116 | 0.33 | G2/M phase arrest | Yes |

| Caco-2 | 0.51 | G2/M phase arrest | Yes |

| HIEC | >100 | No significant effect | No |

These results indicate that while (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol is highly effective against colorectal cancer cells, it exhibits lower toxicity towards normal intestinal epithelial cells (HIEC), suggesting a degree of selectivity .

Mechanistic Insights

Further investigations into the mechanisms revealed:

- Cell Cycle Arrest : The compound was shown to arrest the cell cycle at the G2/M phase in both HCT116 and Caco-2 cells after 24 hours of treatment.

- Mitochondrial Membrane Potential : Treatment with (5-Methoxy-2,2-dimethyl-1,3-dioxan-5-yl)methanol resulted in a significant reduction in mitochondrial membrane potential, indicating mitochondrial dysfunction as a precursor to apoptosis .

- Reactive Oxygen Species Production : The compound was found to promote ROS generation in treated cells, contributing to oxidative stress and subsequent cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.